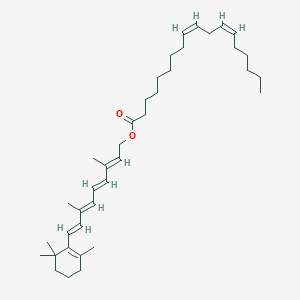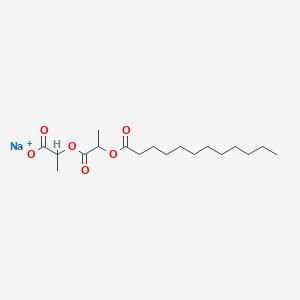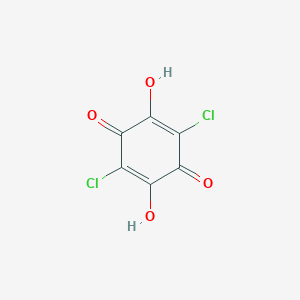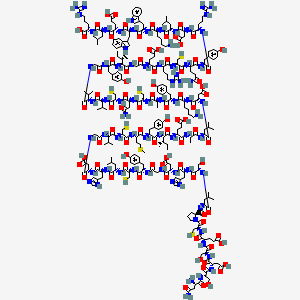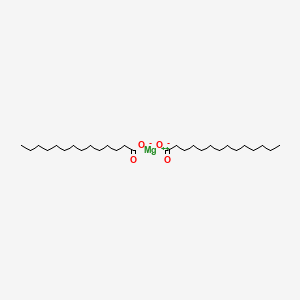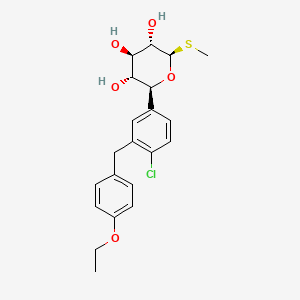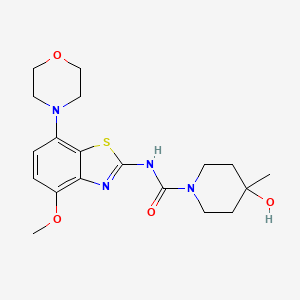![molecular formula C14H7F3N2O7 B14656097 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 51282-76-9](/img/structure/B14656097.png)
2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzoic acid core. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of 5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: 2-Amino-5-[2-amino-4-(trifluoromethyl)phenoxy]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
- 2-Nitrobenzaldehyde
Uniqueness
2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
51282-76-9 |
|---|---|
Molecular Formula |
C14H7F3N2O7 |
Molecular Weight |
372.21 g/mol |
IUPAC Name |
2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H7F3N2O7/c15-14(16,17)7-1-4-12(11(5-7)19(24)25)26-8-2-3-10(18(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) |
InChI Key |
XPQJSOAYRLHQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


